

Dasa-58: Application Notes and Protocols for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: Dasa-58

Cat. No.: B15614701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasa-58 is a potent and specific small-molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2][3] PKM2 is a key enzyme in glycolysis that is frequently overexpressed in cancer cells and plays a crucial role in regulating cancer cell metabolism and proliferation. In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes, supporting tumor growth. **Dasa-58** promotes the formation of the more active tetrameric form of PKM2, thereby redirecting metabolic flux towards ATP production and away from biosynthesis.[4][5][6] This modulation of cancer metabolism makes **Dasa-58** a valuable tool for in vitro research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing **Dasa-58** in in vitro cell culture experiments to investigate its effects on cell metabolism, signaling, and viability.

Mechanism of Action

Dasa-58 functions as an allosteric activator of PKM2.[2] It binds to a site distinct from the substrate-binding pocket, inducing a conformational change that favors the stable, highly active tetrameric state of the enzyme.[4][5] This activation of PKM2 has several downstream consequences:

- Inhibition of HIF-1 α and IL-1 β : In macrophages, **Dasa-58** has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Hypoxia-Inducible Factor-1 α (HIF-1 α) and Interleukin-1 β (IL-1 β).[\[1\]](#)[\[7\]](#)
- Metabolic Reprogramming: By enhancing pyruvate kinase activity, **Dasa-58** can lead to a decrease in the levels of glycolytic intermediates that feed into anabolic pathways.[\[2\]](#) This can also lead to a reduction in lactate production and an increase in oxygen consumption in some cancer cell lines.[\[6\]](#)
- Impairment of EMT: In prostate cancer cells, **Dasa-58** has been demonstrated to impair the stromal-induced epithelial-mesenchymal transition (EMT) program by preventing the nuclear translocation of PKM2 and its interaction with HIF-1 α .[\[1\]](#)[\[7\]](#)

Data Presentation

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
AC50 (for recombinant PKM2)	38 nM	Recombinant Human PKM2	[3] [4]
AC90 (for recombinant PKM2)	680 nM	Recombinant Human PKM2	[3] [4]
EC50 (for PKM2 activation in cells)	19.6 μ M	A549 cells	[3]
Effective Concentration (Breast Cancer Cells)	15 μ M, 30 μ M, 60 μ M	MDA-MB-231, MDA-MB-468, HCC-1443, T47-D, MCF7	[2]
Effective Concentration (Prostate Cancer Cells)	40 μ M	PC3	[1]
IC50 (Compound 3k - a PKM2 inhibitor for comparison)	10.5 \pm 5.8 μ M to 23.6 \pm 7.7 μ M	Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines	[6]

Experimental Protocols

Preparation of Dasa-58 Stock Solution

Materials:

- **Dasa-58** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

- **Dasa-58** is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the **Dasa-58** powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.54 mg of **Dasa-58** (Molecular Weight: 453.53 g/mol) in 1 mL of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

- Cancer cell line of interest (e.g., A549, H1299, PC3, MDA-MB-231)
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- **Dasa-58** stock solution

Procedure:

- Culture cells in a humidified incubator at 37°C with 5% CO₂.

- Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
- The next day, dilute the **Dasa-58** stock solution to the desired final concentration in fresh culture medium. A typical concentration range for in vitro experiments is 10-60 μM .[\[2\]](#)
- Remove the old medium from the cells and replace it with the medium containing **Dasa-58**.
- Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of **Dasa-58** used.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[\[2\]](#)

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

Materials:

- Treated and control cells
- Lysis buffer (e.g., RIPA buffer)
- Pyruvate Kinase Activity Assay Kit (commercially available)
- Bradford assay reagent for protein quantification

Procedure:

- After treatment with **Dasa-58**, wash the cells with ice-cold PBS.
- Lyse the cells in lysis buffer and collect the cell lysates.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the Bradford assay.
- Follow the manufacturer's instructions for the Pyruvate Kinase Activity Assay Kit. This typically involves adding a specific amount of protein lysate to a reaction mixture containing

phosphoenolpyruvate (PEP) and ADP. The conversion of PEP to pyruvate is coupled to a reaction that produces a detectable colorimetric or fluorometric signal.

- Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
- Normalize the PK activity to the protein concentration of each sample. An increase in activity is expected in **Dasa-58**-treated cells.[4][5]

Cell Viability Assay (CCK-8)

This assay determines the effect of **Dasa-58** on cell proliferation and cytotoxicity.

Materials:

- Cells seeded in a 96-well plate and treated with **Dasa-58**
- Cell Counting Kit-8 (CCK-8) reagent

Procedure:

- Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
- Incubate the plate for 1-4 hours in the cell culture incubator.
- Measure the absorbance at 450 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This technique is used to analyze the protein levels of PKM2 and downstream signaling molecules.

Materials:

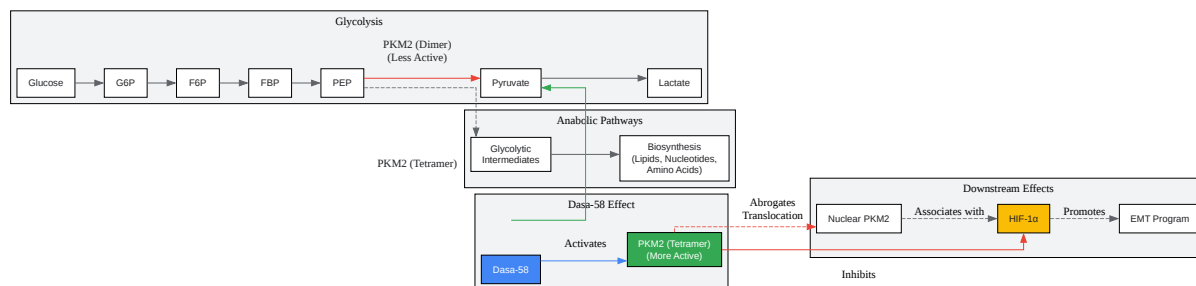
- Treated and control cell lysates

- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies (e.g., anti-PKM2, anti-HIF-1 α , anti-phospho-AMPK, anti-TXNIP)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

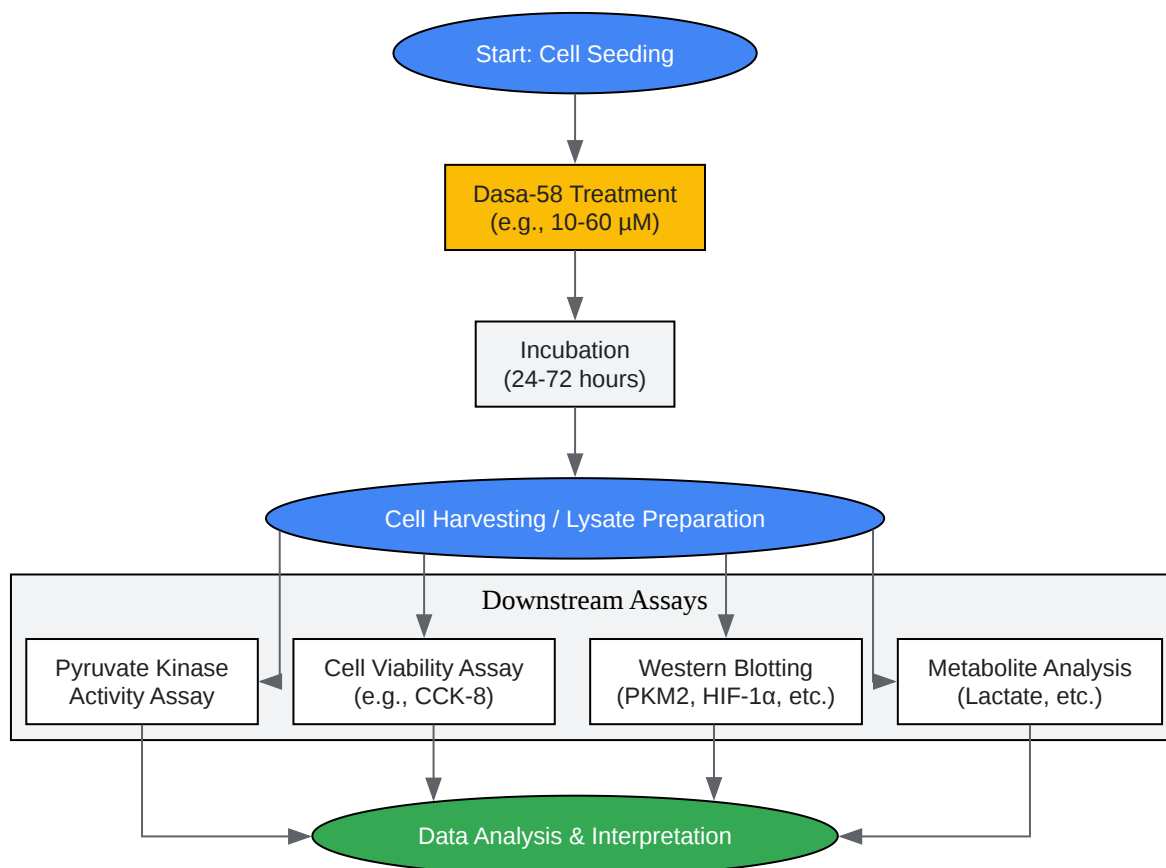
- Separate equal amounts of protein from each cell lysate by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Use a loading control, such as β -actin or GAPDH, to ensure equal protein loading.

Mandatory Visualization



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Caption: **Dasa-58** activates PKM2, promoting its active tetrameric form.



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Caption: A typical experimental workflow for using **Dasa-58** in vitro.

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